3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Overview
Description
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine is an organic compound with the molecular formula C9H11NO2. It is a significant raw material and intermediate used in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . This compound is known for its unique structure, which includes a benzodioxepin ring system.
Preparation Methods
The synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine involves several steps. One practical preparative method starts with the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin. This intermediate can be synthesized through the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which affords an enamino nitrile. The enamino nitrile is then hydrolyzed to the ketone in acceptable overall yield .
From the ketone, two routes to the final product can be developed:
- Conversion of the ketone to the cyanohydrin, which upon reduction (either catalytically or with lithium aluminum hydride) gives the amino alcohol. Various N-alkyl and N-aralkyl derivatives of this amine can be obtained by reductive alkylations in the presence of aldehydes or ketones and by amide formation followed by lithium aluminum hydride reduction .
- Conversion of the ketone to the epoxide by treatment with dimethyl sulfoxonium methylide, followed by reaction of the epoxide with a primary amine to afford an N-substituted amino alcohol .
Chemical Reactions Analysis
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into amino alcohols or other derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, to form various N-substituted derivatives.
Common reagents used in these reactions include lithium aluminum hydride for reductions and dimethyl sulfoxonium methylide for epoxide formation . Major products formed from these reactions include amino alcohols and N-substituted derivatives.
Scientific Research Applications
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound is utilized in the development of drugs and medicinal chemistry research.
Agrochemicals: It serves as a precursor for the synthesis of agrochemical products.
Dyestuffs: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine involves its interaction with specific molecular targets and pathways. It has been found to possess β-adrenergic stimulant activity, which means it can stimulate β-adrenergic receptors. This activity is significant in medicinal chemistry, particularly in the development of bronchial dilators .
Comparison with Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine can be compared with other similar compounds, such as:
3,4-Dihydro-2H-1,5-benzodioxepin-7-ol: This compound has a hydroxyl group instead of an amino group.
3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxylic acid: This compound has a carboxylic acid group instead of an amino group.
The uniqueness of this compound lies in its β-adrenergic stimulant activity, which is not commonly observed in its analogs .
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLCICVRAPEYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)N)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379637 | |
Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-34-2 | |
Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175136-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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